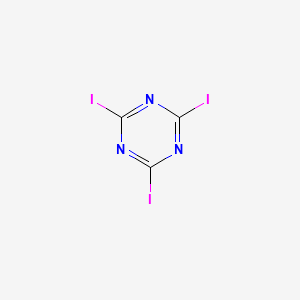
5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Thiol Group Introduction: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Coupling Reactions: Larger, more complex molecules.
Applications De Recherche Scientifique
5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and biological pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the fluorophenyl group.
5-(((4-Chlorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a fluorophenyl group.
5-(((4-Fluorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group.
Uniqueness
The presence of both the fluorophenyl and methoxyphenyl groups in 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C16H15FN4OS |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[(4-fluoroanilino)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)21-15(19-20-16(21)23)10-18-12-8-6-11(17)7-9-12/h2-9,18H,10H2,1H3,(H,20,23) |
Clé InChI |
PKPWQXZTLCLEAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


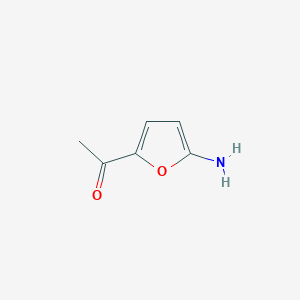
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
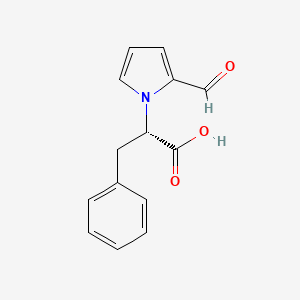
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
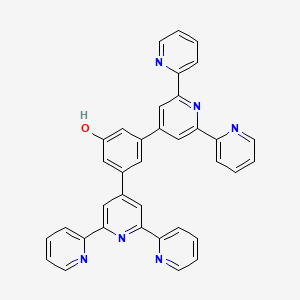
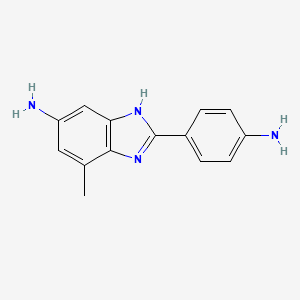
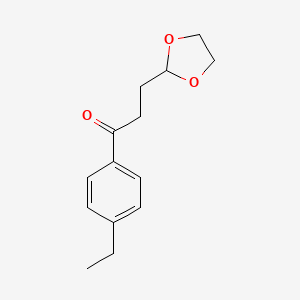

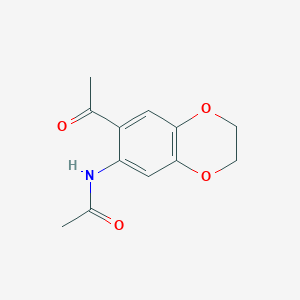

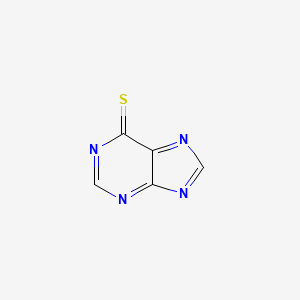
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)
